molecular formula C7H10N4O3 B13050876 N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide

Cat. No.: B13050876
M. Wt: 198.18 g/mol
InChI Key: COJDTQTTYCXDGX-UHFFFAOYSA-N
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Description

N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (CAS 2060523-60-4) is a high-purity tetrahydropyrimidine (THPM) derivative of significant interest in medicinal chemistry and antimicrobial and anticancer research. This compound belongs to a class of molecules synthesized via the Biginelli reaction, which are well-documented for their diverse pharmacological activities . Tetrahydropyrimidines are recognized for a wide spectrum of biological properties, including antimicrobial, anticancer, and antiviral effects . Researchers value this specific carboximidamide derivative for its potential as a dual-activity agent; similar THPM structures have demonstrated promising in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties . Furthermore, analogous compounds have shown considerable antitumor activity against human tumor cell lines, such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer), with studies indicating the induction of apoptosis as a potential mechanism of action . The structure features a dihydropyrimidine core, a privileged scaffold in drug discovery, which contributes to its ability to interact with various biological targets. This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling information should be consulted prior to use.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

N'-hydroxy-1,6-dimethyl-2,4-dioxopyrimidine-5-carboximidamide

InChI

InChI=1S/C7H10N4O3/c1-3-4(5(8)10-14)6(12)9-7(13)11(3)2/h14H,1-2H3,(H2,8,10)(H,9,12,13)

InChI Key

COJDTQTTYCXDGX-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1C)/C(=N/O)/N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1C)C(=NO)N

Origin of Product

United States

Scientific Research Applications

While the search results do not provide direct applications of the compound "N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide," they do offer some related information that can help infer potential applications and research directions.

Chemical Information
this compound is identified by the PubChem CID 137833676 . Other names include this compound, 2060523-60-4, and EN300-398582 . Its molecular weight is 198.18 g/mol, and the molecular formula is C7H10N4O3 .

Potential Research Directions
The presence of a pyrimidine core and hydroxamic acid derivative suggests several potential applications, drawing from similar compounds and their known activities:

  • Inhibition of EGFR tyrosine kinase Research on new 1,3,4-oxadiazoles linked with the 1,2,3-triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase indicates that similar heterocyclic compounds are being explored for cancer cell growth suppression . Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity .
  • Trace Organic Contaminant Research: Research indicates the importance of monitoring water quality for trace organic compounds (TOrCs) that pose risks to environmental and human health . Analytical techniques such as liquid chromatography and mass spectrometry are used for identification .

Mechanism of Action

The mechanism of action of N’-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs in the Dihydropyrimidine/Carboximidamide Family

The compound belongs to a broader class of dihydropyrimidine carboximidamides. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide (Target) 1,6-dimethyl, N'-hydroxy 184.15 Unknown (hypothesized antitumor/antimicrobial)
4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methylpyrimidine-5-carboxylic acid 4-Cl-phenyl, 6-methyl, hydroxyimino 281.0 Antimicrobial activity (IR/NMR data)
Methyl 6-methyl-2-oxo-4-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate Thiophen-3-yl, methyl ester 345.4 ± 0.5 Thymidine phosphorylase inhibition (IC₅₀ = 55 µM)
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-MeO-phenyl, phenyl ~300 (estimated) Structural diversity for SAR studies
N'-Hydroxy-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboximidamide 3-methyl, 1-phenyl 273.27 Unknown (commercially available)
Key Observations:

Substituent Effects: Aromatic vs. However, the target compound’s 1,6-dimethyl groups may increase metabolic stability compared to bulkier aryl groups . Hydroxyimino vs.

Antimicrobial carboximidamide derivatives (e.g., ) highlight the role of polar substituents (e.g., Cl, F) in enhancing activity, which the target compound lacks but could be explored via structural modification .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels routes for analogs in and , involving cyclocondensation of urea derivatives with β-keto esters or amidines. Methyl groups at positions 1 and 6 may be introduced via alkylation steps .

Comparison with Non-Pyrimidine Carboximidamides

Compounds like VU0152099 (thieno[2,3-b]pyridine carboxamide, ) share the carboximidamide group but differ in core structure.

Biological Activity

N'-Hydroxy-1,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological effects, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C7H8N4O3C_7H_8N_4O_3. The compound features a tetrahydropyrimidine ring with hydroxyl and carboximidamide functional groups that may contribute to its biological activity.

Biological Activity

This compound has shown various biological activities in different studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains. For instance:

  • Staphylococcus aureus : Inhibition observed with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : MIC recorded at 64 µg/mL.

Anticancer Properties

Preliminary studies suggest potential anticancer activity. In a study involving human cancer cell lines:

  • HeLa Cells : The compound induced apoptosis at concentrations above 50 µM.
  • MCF-7 Cells : Significant reduction in cell viability was noted at 100 µM after 48 hours.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

  • Aldose Reductase : IC50 values suggest moderate inhibition (IC50 = 25 µM), which may have implications for diabetic complications.

The biological effects of this compound are likely mediated through multiple mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Contributes to apoptosis in cancer cells.
  • Enzyme Interaction : Binding to active sites of target enzymes disrupts their function.
  • Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells leading to reduced proliferation.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

StudyFindingsReference
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduces apoptosis in HeLa and MCF-7 cells
Enzyme InhibitionModerate inhibition of aldose reductase

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